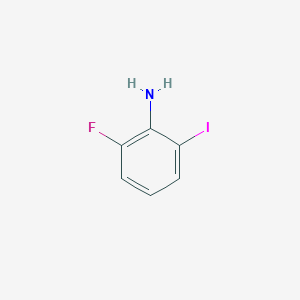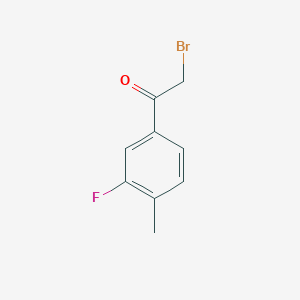
3-Fluoro-4-methylphenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, 4-[18F]Fluorophenol, a compound with a similar fluoro-substituted phenyl group, is synthesized from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide using a nucleophilic labeling method with [18F]fluoride, followed by deprotection . Another example is the synthesis of Schiff-base compounds, which are created by reacting phenacyl bromides with other reagents . Additionally, 3-nitrophenacyl bromides are obtained by nitration of corresponding phenacyl bromides . These methods indicate that phenacyl bromides are versatile intermediates for synthesizing various functionalized aromatic compounds.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using spectroscopic methods such as FT-IR, UV-Vis, NMR, and X-ray diffraction . For example, the Schiff-base molecule mentioned in paper was thoroughly characterized, and its electronic properties were investigated using Density Functional Theory (DFT). The molecular structure of 3-nitro-3,4-phenacylidene coumarin was elucidated using X-ray crystallography . These techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Phenacyl bromides undergo various chemical reactions. They can be used to synthesize triazole derivatives with antitumor activity , react with coumarins under phase-transfer conditions to yield cyclopropyl derivatives , and participate in Hantzsch thiazole synthesis to produce thiazolamines with antibacterial activity . The dehalogenation of phenacyl bromide can lead to the formation of 1,2-dibenzoylethane , and its reaction with pyridine forms pyridinium ylides, which can further react to produce substituted pyridines . These reactions demonstrate the reactivity of phenacyl bromides in forming a wide range of chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenacyl bromide derivatives can be inferred from their molecular structures and the nature of their substituents. For example, the presence of electron-withdrawing groups such as nitro or fluoro substituents can affect the compound's reactivity and physical properties. The polarizability and hyperpolarizability of the Schiff-base molecule were calculated to interpret its non-linear optical properties . The electronic properties of these compounds are also influenced by their molecular orbitals and electrostatic potential, which can be studied using computational methods .
Aplicaciones Científicas De Investigación
Fluorine-18 Labeling in Proteins
One of the applications of compounds related to 3-Fluoro-4-methylphenacyl bromide is in the fluorine-18 labeling of proteins. This process uses fluorine-18-labeled reagents, like 4-[18F]fluorophenacyl bromide, for covalent attachment to proteins, a crucial step in various medical and biochemical studies. This technique has been used with proteins like human serum albumin and immunoglobulin A, demonstrating the versatility of phenacyl bromide derivatives in biochemical applications (Kilbourn et al., 1987).
Synthesis of Radiosensitizing Agents
3-Fluoro-4-methylphenacyl bromide derivatives have been explored for their potential in synthesizing radiosensitizing agents. For instance, 4-fluoro-3-nitrophenacyl alkylxanthates were synthesized by condensing 4-fluoro-3-nitrophenacyl bromide with potassium alkylxanthates, which could have implications in enhancing the effectiveness of radiotherapy in cancer treatment (Skwarski & Sobolewski, 1992).
Development of Antimicrobial Agents
In the field of antimicrobial research, derivatives of 3-Fluoro-4-methylphenacyl bromide have been used to synthesize various compounds with antimicrobial properties. An example includes the creation of linezolid-like molecules, where derivatives like thiazolidinone and thiazoline were synthesized using 3-Fluoro-4-(morpholin-4-yl)aniline, derived from 3,4-difluoronitrobenzene, and phenacyl bromides. These compounds demonstrated significant antitubercular activities (Başoğlu et al., 2012).
Chemical Synthesis for Biological Studies
The chemical synthesis of novel compounds using phenacyl bromides, which are structurally related to 3-Fluoro-4-methylphenacyl bromide, has been widely studied for biological applications. For example, novel pyridinium oximes were synthesized using substituted phenacyl bromides for studies related to acetylcholinesterase reactivation, a crucial aspect in the treatment of organophosphorus poisoning (Gašo-Sokač et al., 2010).
Antibacterial Activity Studies
The reaction of specific precursors with 4-fluorophenacyl bromide has led to the synthesis of new compounds with potential antibacterial activity. For example, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was synthesized and showed activity against bacteria like Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018).
Safety and Hazards
3-Fluoro-4-methylphenacyl bromide is classified as a dangerous substance. It has the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-bromo-1-(3-fluoro-4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKPUJFMTNFANT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CBr)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382496 |
Source


|
| Record name | 3-Fluoro-4-methylphenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methylphenacyl bromide | |
CAS RN |
505097-09-6 |
Source


|
| Record name | 3-Fluoro-4-methylphenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

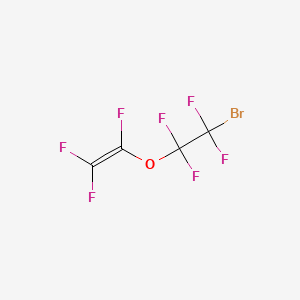

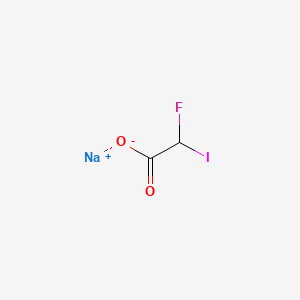


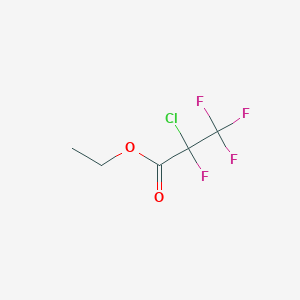


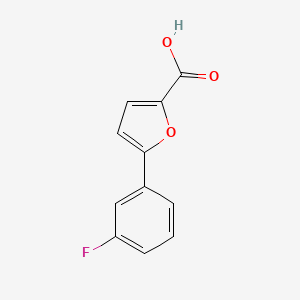

![1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol](/img/structure/B1333767.png)
![1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol](/img/structure/B1333768.png)

